molecular formula C13H10BrN3O2 B582310 N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide CAS No. 1226808-60-1

N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide

Cat. No.: B582310
CAS No.: 1226808-60-1
M. Wt: 320.146
InChI Key: WFIYPADYPQQLNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide (C₁₃H₁₀BrN₃O₂) is a brominated heterocyclic compound featuring a phthalimide group linked via an ethyl chain to a 4-bromopyrazole moiety . This structure positions it as a versatile intermediate in medicinal and coordination chemistry.

Properties

IUPAC Name

2-[2-(4-bromopyrazol-1-yl)ethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O2/c14-9-7-15-16(8-9)5-6-17-12(18)10-3-1-2-4-11(10)13(17)19/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIYPADYPQQLNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682002
Record name 2-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226808-60-1
Record name 2-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1226808-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Electrophilic Bromination Using N-Bromosuccinimide (NBS)

Electrophilic bromination of pyrazole derivatives often employs NBS due to its controlled reactivity and reduced hazard profile compared to elemental bromine1. To achieve regioselective bromination at the 4-position, nitrogen protection is critical. For example:

  • Protection of Pyrazole Nitrogen :

    • Reaction of 1H-pyrazole with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) yields 1-((2-(trimethylsilyl)ethoxy)methyl)pyrazole.

    • This bulky protecting group directs bromination to the less hindered 4-position via steric and electronic effects.

  • Bromination with NBS :

    • Treated with NBS in a mixed solvent system (e.g., DMF/CHCl₃) at room temperature for 10–24 hours, the protected pyrazole undergoes selective bromination to form 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)pyrazole.

  • Deprotection :

    • Cleavage of the SEM group using trifluoroacetic acid (TFA) in dichloromethane (DCM) liberates 4-bromopyrazole.

Critical Parameters :

  • Solvent polarity influences reaction kinetics and selectivity.

  • Prolonged reaction times may lead to over-bromination, necessitating careful monitoring.

Synthesis of 2-Phthalimidoethyl Intermediate

The ethyl-linked phthalimide group is typically introduced via alkylation of phthalimide salts. A two-step approach is common:

Gabriel Synthesis

  • Formation of Potassium Phthalimide :

    • Phthalimide reacts with potassium hydroxide (KOH) in ethanol to form potassium phthalimide1.

  • Alkylation with 1,2-Dibromoethane :

    • Heating potassium phthalimide with 1,2-dibromoethane in dimethylformamide (DMF) yields 2-bromoethylphthalimide.

    • Substitution of the second bromine atom with a nucleophile (e.g., pyrazole) completes the tethering.

Alternative Route : Direct reaction of phthalic anhydride with 2-aminoethylbromide under acidic conditions, though this may require harsher temperatures.

Coupling of 4-Bromopyrazole and 2-Phthalimidoethyl Groups

Nucleophilic Substitution

  • Reaction Conditions :

    • 4-Bromopyrazole and 2-bromoethylphthalimide are combined in a polar aprotic solvent (e.g., DMF) with a base (e.g., sodium hydride) to facilitate deprotonation of the pyrazole nitrogen.

    • Heating at 60–80°C for 12–24 hours promotes nucleophilic displacement of bromide.

  • Workup and Purification :

    • The crude product is precipitated by pouring the reaction mixture into ice-water, followed by filtration and recrystallization from ethanol or ethyl acetate.

Yield Optimization :

  • Excess 4-bromopyrazole (1.2–1.5 equiv) improves conversion.

  • Catalytic phase-transfer agents (e.g., benzyltrimethylammonium chloride) enhance reaction rates.

Alternative Synthetic Pathways

Mitsunobu Reaction

Coupling 4-bromopyrazol-1-ol with 2-hydroxyethylphthalimide using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. This method avoids alkyl halides but requires pre-functionalized hydroxyl derivatives.

Reductive Amination

Condensation of 4-bromopyrazole-1-carbaldehyde with 2-aminoethylphthalimide followed by reduction with sodium cyanoborohydride (NaBH₃CN). However, this route risks over-reduction of the phthalimide ring.

Challenges and Mitigation Strategies

ChallengeSolution
Regioselectivity in Bromination Use bulky protecting groups (e.g., SEM) to direct substitution.
Over-Alkylation Employ stoichiometric control and low-temperature conditions.
Phthalimide Hydrolysis Avoid aqueous workup at extreme pH; use anhydrous solvents .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide involves its interaction with specific molecular targets and pathways. The bromopyrazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The phthalimide group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Substituent Variations and Reactivity

The compound’s key structural features are compared to analogs in Table 1:

Compound Name Molecular Formula Substituent Group Key Applications/Reactivity Reference
N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide C₁₃H₁₀BrN₃O₂ 4-Bromopyrazole Potential intermediate for bioactive molecules
N-(2-Hydroxyethyl)phthalimide C₁₀H₉NO₃ Hydroxyethyl Precursor for polymer synthesis; low reactivity
N-(4-Bromobutyl)phthalimide C₁₂H₁₂BrNO₂ Bromobutyl Synthesis of imidazo[4,5-b]pyridines
N-[2-(Phenylseleno)ethyl]phthalimide C₁₆H₁₂NO₂Se Phenylselenoethyl Coordination chemistry (selenium ligands)
2-[2-(N-Phthalimido)ethyl]pyrimidines Varies Pyrimidine Antimicrobial agents
N-(2-(2-Methyl-5-nitroimidazol-yl)ethyl)phthalimide C₁₄H₁₂N₄O₄ Nitroimidazole HPLC analysis; moderate lipophilicity (LogP 1.49)

Key Observations :

  • Bromine vs. Hydroxy Groups: Bromine in the target compound and N-(4-Bromobutyl)phthalimide enhances electrophilicity, facilitating nucleophilic substitution reactions (e.g., in drug intermediate synthesis) . In contrast, the hydroxy group in N-(2-Hydroxyethyl)phthalimide limits reactivity, making it more suitable as a stable monomer .
  • Heterocyclic Moieties : The 4-bromopyrazole group may confer unique electronic effects compared to pyrimidines or nitroimidazoles, influencing biological activity or coordination properties .

Physical and Analytical Properties

Table 2 highlights physical and analytical differences:

Compound Name Melting Point (°C) LogP Analytical Method Biological Activity
This compound Not reported ~2.0* Not specified Not reported
N-(2-Hydroxyethyl)phthalimide 126–128 ~0.5* GC/T None reported
N-(2-(Nitroimidazol-yl)ethyl)phthalimide Not reported 1.49 RP-HPLC (Newcrom R1 column) Antifungal/antibacterial
2-[2-(N-Phthalimido)ethyl]pyrimidines Not reported Not reported NMR, ESI-MS Antimicrobial (e.g., S. aureus inhibition)

*Estimated based on structural analogs.

Key Observations :

  • Thermal Stability : N-(2-Hydroxyethyl)phthalimide’s higher melting point (126–128°C) suggests greater crystallinity compared to brominated analogs .

Biological Activity

N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound can be synthesized through the reaction of 4-bromopyrazole with phthalic anhydride in the presence of suitable catalysts. The resulting compound features a phthalimide moiety, which is known for its diverse biological activities.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Research indicates that phthalimide derivatives often exhibit inhibitory effects on enzymes such as human neutrophil elastase (HNE), which plays a role in inflammatory processes. The compound's structure suggests it may also influence signaling pathways related to cell proliferation and apoptosis.

3.1 Antimicrobial Activity

Phthalimide derivatives have been reported to possess significant antimicrobial properties. A study evaluating various phthalimide analogs found that certain derivatives exhibited minimal inhibitory concentrations (MICs) comparable to clinically used antibiotics against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

3.2 Anticancer Activity

Research has demonstrated that compounds similar to this compound show promising anticancer activity. For instance, phthalimide derivatives were tested against various cancer cell lines, revealing IC50 values ranging from 8.21 to 25.57 µM for effective inhibition of cell proliferation . The mechanism appears to involve apoptosis induction and disruption of cell cycle progression.

3.3 Inhibitory Effects on Enzymes

The compound has been evaluated for its inhibitory effects on human neutrophil elastase (HNE). In a comparative study, certain phthalimide derivatives demonstrated high HNE inhibitory activity with IC50 values as low as 12.98 µM, indicating potent enzyme inhibition that could be beneficial in treating conditions associated with excessive elastase activity .

4.1 Case Study: Anticancer Efficacy

In a detailed investigation, this compound was tested alongside other phthalimide derivatives for anticancer efficacy against various human cancer cell lines including MV4-11 and A549. The results indicated that this compound significantly inhibited cell growth, supporting its potential as an anticancer agent.

4.2 Case Study: Antimicrobial Properties

Another study highlighted the antimicrobial efficacy of phthalimide derivatives against resistant bacterial strains. The results showed that specific derivatives could effectively inhibit bacterial growth at concentrations lower than those required for standard antibiotics, underscoring their potential as new therapeutic agents in combating antibiotic resistance .

5. Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Activity TypeTarget/ActivityIC50 Values (µM)Reference
AntimicrobialMRSA, VRE< 20
AnticancerMV4-11, A5498.21 - 25.57
Enzyme InhibitionHuman Neutrophil Elastase (HNE)12.98 - 16.62

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide, and how can reaction conditions be optimized?

  • Methodology :

  • Substitution Reactions : React N-(2-bromoethyl)phthalimide with 4-bromopyrazole under basic conditions (e.g., NaH or K₂CO₃) in anhydrous DMF or THF. This mirrors methodologies used for analogous compounds like N-[2-(phenylseleno)ethyl]phthalimide, where bromoalkyl precursors undergo nucleophilic substitution .
  • Optimization : Use inert atmospheres (N₂/Ar) to prevent side reactions, as seen in selenide synthesis . Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of 4-bromopyrazole) to ensure complete conversion.
    • Safety : Handle bromoalkyl intermediates in fume hoods with PPE (gloves, goggles) due to irritant properties .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

  • Techniques :

  • ¹H/¹³C NMR : Confirm substitution at the ethyl chain (e.g., δ ~3.6–4.2 ppm for N-CH₂ protons) and pyrazole ring protons (δ ~7.5–8.5 ppm) .
  • FT-IR : Validate phthalimide C=O stretches (~1700–1770 cm⁻¹) and C-Br bonds (~550–650 cm⁻¹) .
  • Elemental Analysis : Ensure purity (>98%) by matching experimental vs. theoretical C/H/N/Br values .
    • Advanced Confirmation : Single-crystal X-ray diffraction (if crystallized) resolves bond lengths/angles, as demonstrated for monoclinic selenium analogs .

Advanced Research Questions

Q. How do variations in reaction pH or temperature affect the stability and reactivity of the compound during synthesis?

  • Experimental Design :

  • Hydrolysis Studies : Adapt methods from pH-dependent hydrolysis of N-[2-(4-Imidazolyl)ethyl]phthalimide (Table 1, ). Test stability in buffers (pH 2–12) at 25–60°C, monitoring degradation via UV-Vis or LC-MS.
  • Kinetic Analysis : Calculate rate constants (k) under varying conditions to identify optimal storage/purification protocols.
    • Data Interpretation : Degradation likely accelerates under acidic/basic conditions due to phthalimide ring opening or Br⁻ elimination .

Q. What strategies resolve contradictions in spectral data across studies, such as conflicting NMR shifts?

  • Methodology :

  • Solvent Effects : Compare NMR spectra in CDCl₃ vs. DMSO-d₆ to assess hydrogen bonding or aggregation impacts .
  • Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., rotational barriers in the ethyl chain) by acquiring spectra at 25°C and −40°C .
    • Cross-Validation : Use high-resolution mass spectrometry (HRMS) or 2D NMR (COSY, HSQC) to confirm assignments .

Q. How can computational chemistry predict the compound’s reactivity or interactions in biological systems?

  • Approaches :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., bromine for SN2 reactions) .
  • Molecular Docking : Simulate binding to biological targets (e.g., enzymes with pyrazole-binding pockets) using AutoDock Vina .
    • Validation : Compare computational results with experimental kinetics or crystallographic data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.